Fujikinetin

Chemotaxonomy Natural Product Chemistry Flavonoid Analysis

Researchers face mis-annotation of closely related isoflavones in LC-MS and NMR metabolomic studies. Fujikinetin provides a definitive analytical standard with its unique 6-methoxy-3',4'-methylenedioxy pharmacophore. - Serves as a negative control in biopesticide discovery, with documented lack of larvicidal activity against Aedes aegypti. - Enables accurate differentiation from structurally similar compounds like pseudobaptigen or afrormosin. - Validated in extracts with known antioxidant benchmarks (ABTS IC50: 24.33 µg/mL; DPPH IC50: 37.81 µg/mL).

Molecular Formula C17H12O6
Molecular Weight 312.27
CAS No. 38965-66-1
Cat. No. B600413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFujikinetin
CAS38965-66-1
Synonyms6-Methoxypseudobaptigenin;  Isoacicerone
Molecular FormulaC17H12O6
Molecular Weight312.27
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC4=C(C=C3)OCO4)O
InChIInChI=1S/C17H12O6/c1-20-15-5-10-14(6-12(15)18)21-7-11(17(10)19)9-2-3-13-16(4-9)23-8-22-13/h2-7,18H,8H2,1H3
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fujikinetin Structural Identity and Chemotaxonomic Distribution


Fujikinetin (CAS 38965-66-1) is a methoxylated isoflavone (C17H12O6, MW 312.27 g/mol) [1], chemically defined as 7-hydroxy-6-methoxy-3',4'-methylenedioxyisoflavone [2]. It is a natural product found in several plant species within the Fabaceae family, including *Cyclopia intermedia* (honeybush tea) [3] and *Cladrastis platycarpa* [4]. The compound is also identified by synonyms including 6-Methoxypseudobaptigenin and Isoacicerone [1].

1 Natural isoflavone reference standard for Fabaceae chemotaxonomy
2 Characteristic 6-methoxy & methylenedioxy substitution supports accurate dereplication
3 Plant-derived analytical standard for metabolomics and phytochemical studies

Why Generic Fujikinetin Substitution Fails


Fujikinetin cannot be generically substituted with other common isoflavones (e.g., genistein, daidzein) or co-occurring analogs (e.g., afrormosin, formononetin) without significant experimental risk. Its unique combination of a 6-methoxy group and a 3',4'-methylenedioxy moiety on the B-ring creates a distinct pharmacophore with unique physicochemical and biological properties . While it has been misrepresented as a synthetic cytokinin , its natural occurrence and distinct substitution pattern differentiate it from other isoflavones in assays ranging from antimicrobial to antioxidant activity [1]. Furthermore, unlike the frequently studied afrormosin, Fujikinetin has been shown to lack larvicidal activity against *Aedes aegypti* [2], underscoring that activity profiles cannot be extrapolated between closely related isoflavones. Substitution therefore compromises reproducibility and data integrity.

Structural Distinct 6-methoxy/methylenedioxy pattern vs. genistein or daidzein may alter biological readout and target engagement
Activity Activity profiles (e.g., larvicidal absence) may not transfer from afrormosin or other co-occurring isoflavones
Annotation Misannotation risk: may be confused with synthetic cytokinin references or structurally close Fabaceae constituents

Fujikinetin Evidence: Differentiating from Analogs


Chemotaxonomic Differentiation in Honeybush Tea

Fujikinetin is differentiated from other isoflavones found in the same plant source, *Cyclopia intermedia* (honeybush tea), by its specific substitution pattern [1]. Unlike its structural analog pseudobaptigen (which lacks the 6-methoxy group), Fujikinetin possesses a methoxy group at the C-6 position in addition to the 3',4'-methylenedioxy ring. This structural feature contributes to its distinct chromatographic behavior and potential biological profile, making it a critical reference standard for dereplication and metabolomics studies of *Cyclopia* and related species.

Substitution pattern
Class-level
6-methoxy + 3',4'-methylenedioxy combination vs. mono- or dimethoxy analogs
Supports accurate dereplication in Fabaceae metabolomics
Structural analysis and plant-source reports; HPLC/NMR context
Chemotaxonomy Natural Product Chemistry Flavonoid Analysis

Larvicidal Activity vs. Afrormosin

In a study evaluating the larvicidal activity of *Dalbergia brasiliensis* constituents against *Aedes aegypti*, a mixture of afrormosin and fujikinetin was tested and did not present activity against the larva [1]. This result is significant because it provides a clear negative phenotype for Fujikinetin in a well-defined assay system. While the study used a mixture, the absence of activity allows a researcher to infer that neither compound individually is a potent larvicide. This contrasts with other isoflavones or flavonoids known to exhibit insecticidal properties, making Fujikinetin a useful negative control or a compound for studying the structural basis for the *lack* of activity.

Larvicidal activity
Head-to-head
No activity observed in Aedes aegypti assay (tested as mixture with afrormosin)
Supports use as negative control in larvicide screening
1:1 mixture; individual contribution requires confirmation
Biopesticide Discovery Vector Control Structure-Activity Relationship

Antioxidant Potential in Lepionurus sylvestris Extracts

A crude extract of *Lepionurus sylvestris*, in which Fujikinetin was identified as a constituent for the first time, demonstrated antioxidant potential with IC50 values of 24.33 µg/mL in the ABTS assay and 37.81 µg/mL in the DPPH assay [1]. While these values represent the activity of the total extract and cannot be solely attributed to Fujikinetin, they provide a class-level inference that isoflavone-rich fractions containing this compound contribute to antioxidant capacity. This data offers a baseline for researchers purifying Fujikinetin to assess its specific contribution to the overall antioxidant effect of the plant matrix.

Antioxidant activity
Class-level
ABTS IC50 24.33 µg/mL; DPPH IC50 37.81 µg/mL (crude extract)
Reported extract-level antioxidant benchmark
Activity not solely attributable to Fujikinetin
Natural Antioxidants Phytochemical Screening Free Radical Scavenging

Antibacterial Activity of Lepionurus sylvestris Extracts

The *Lepionurus sylvestris* extract containing Fujikinetin exhibited antibacterial activity against several pathogenic strains, with Minimum Inhibitory Concentration (MIC) values of 5.3 mg/mL against *Streptococcus pyogenes*, 3.47 mg/mL against *Staphylococcus aureus*, 3.33 mg/mL against *Pseudomonas aeruginosa*, and 2.7 mg/mL against *Escherichia coli* [1]. Although these MIC values are for the crude extract, they serve as a crucial reference point. Researchers procuring Fujikinetin for antimicrobial studies can use these extract-level MICs to gauge the expected potency and design experiments to determine the compound's specific contribution to the observed antibacterial effect.

Antibacterial MIC
Class-level
Extract MIC 2.7–5.3 mg/mL against S. pyogenes, S. aureus, P. aeruginosa, E. coli
Supports bioassay-guided antimicrobial fractionation
Compound-specific MIC requires further validation
Antimicrobial Resistance Natural Product Antibiotics Phytomedicine

Fujikinetin Application Scenarios


Fabaceae Metabolomics Reference Standard

Given its unique 6-methoxy-3',4'-methylenedioxy substitution pattern and confirmed presence in plants like *Cyclopia intermedia* [1] and *Cladrastis platycarpa* [2], Fujikinetin serves as an essential analytical standard. Procuring it allows for accurate compound identification in LC-MS and NMR-based metabolomic studies, preventing mis-annotation with structurally similar but biologically distinct isoflavones like pseudobaptigen or afrormosin.

Negative Control for Larvicidal and Insecticidal Assays

The documented lack of larvicidal activity for Fujikinetin against *Aedes aegypti* [3] makes it a valuable negative control in biopesticide discovery programs. Researchers screening plant extracts or synthetic libraries can use Fujikinetin to establish baseline non-activity for this class of methoxylated isoflavone, thereby increasing the confidence in positive hits from other compounds.

Bioassay-Guided Fractionation of Antioxidant and Antimicrobial Extracts

The quantitative data on antioxidant (ABTS IC50: 24.33 µg/mL; DPPH IC50: 37.81 µg/mL) [4] and antibacterial activity (MIC: 2.7-5.3 mg/mL) [4] for extracts containing Fujikinetin provide a clear benchmark for fractionation studies. Researchers can procure Fujikinetin to spike into assays or compare the activity of purified fractions against these extract-level values, quantifying its specific contribution to the overall bioactivity of plants like *Lepionurus sylvestris* [4].

Phytoestrogen and Chemopreventive SAR Studies

As a methoxylated isoflavone, Fujikinetin represents a distinct structural subtype within the broader class of phytoestrogens. While direct comparative data are lacking, its presence in honeybush tea [1] and structural relation to known bioactive isoflavones (e.g., formononetin, calycosin) [1] supports its procurement for structure-activity relationship (SAR) studies focused on estrogen receptor modulation or cancer chemoprevention. Researchers can use it to probe the effect of the 6-methoxy and methylenedioxy groups on target binding and cellular activity.

Application
Selection Property
Validation Focus
Fabaceae metabolomics standard
Chemotaxonomic marker pattern
Dereplication and annotation accuracy
Larvicide screening negative control
Documented non-activity
Assay baseline and SAR refinement
Bioassay-guided fractionation
Extract-level activity benchmarks
Compound-specific contribution assessment
Isoflavone SAR studies
6-methoxy/methylenedioxy motif
Target binding and cellular pathway profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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